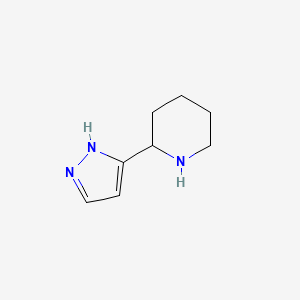

2-(1H-pyrazol-3-yl)piperidine

説明

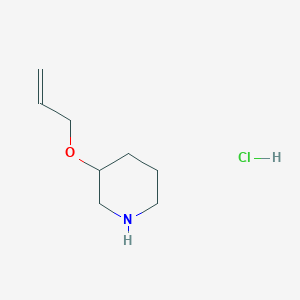

“2-(1H-pyrazol-3-yl)piperidine” is a chemical compound with the molecular formula C8H13N3. It has a molecular weight of 151.21 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-(1H-pyrazol-3-yl)piperidine” is 1S/C8H13N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(1H-pyrazol-3-yl)piperidine” is a powder at room temperature . It has a molecular weight of 151.21 .科学的研究の応用

Structure-Activity Relationships of Pyrazole Derivatives

Pyrazole derivatives, including compounds with the 2-(1H-pyrazol-3-yl)piperidine structure, have been analyzed for their role as cannabinoid receptor antagonists. These compounds have been pivotal in characterizing cannabinoid receptor binding sites and have potential therapeutic applications for antagonizing harmful side effects of cannabinoids and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, including specific substituents on the pyrazole ring that enhance potency and selectivity (Lan et al., 1999).

Molecular Interaction with CB1 Cannabinoid Receptor

Further studies on the molecular interactions of 2-(1H-pyrazol-3-yl)piperidine derivatives with the CB1 cannabinoid receptor have provided insights into the conformational preferences of these compounds and their binding affinities. These investigations have helped in the development of pharmacophore models for CB1 receptor ligands, offering a foundation for designing new compounds with specific cannabinoid receptor affinities (Shim et al., 2002).

Coordination Chemistry and Luminescent Properties

Derivatives of 2-(1H-pyrazol-3-yl)piperidine have been used as ligands in coordination chemistry, showing unique properties and applications. These compounds have been incorporated into luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, highlighting their versatility and potential in creating functional materials for various applications (Halcrow, 2005).

Therapeutic Applications in Alzheimer's Disease

A new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors based on the 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide framework has been described. These compounds have shown excellent anti-AChE activity and potential in inhibiting self-induced β-amyloid (Aβ) aggregation, suggesting their utility in therapeutic approaches for Alzheimer's disease (Umar et al., 2019).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has led to the attraction of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include the exploration of new synthesis methods and the investigation of its pharmacological properties.

特性

IUPAC Name |

2-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOYHGAZDBVHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-3-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B1521415.png)

![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1521419.png)

![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)

![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)

![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)

![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)

![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)

![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)